molecular formula C12H14N2O3 B14557146 (E)-3-methoxy-2-methyl-N-(phenylcarbamoyl)prop-2-enamide CAS No. 61809-48-1

(E)-3-methoxy-2-methyl-N-(phenylcarbamoyl)prop-2-enamide

Cat. No.: B14557146
CAS No.: 61809-48-1
M. Wt: 234.25 g/mol
InChI Key: CDELPGVYHYUWEU-CMDGGOBGSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(E)-3-methoxy-2-methyl-N-(phenylcarbamoyl)prop-2-enamide is an organic compound that belongs to the class of amides It is characterized by the presence of a methoxy group, a methyl group, and a phenylcarbamoyl group attached to a prop-2-enamide backbone

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (E)-3-methoxy-2-methyl-N-(phenylcarbamoyl)prop-2-enamide typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 3-methoxy-2-methylprop-2-enamide and phenyl isocyanate.

    Reaction Conditions: The reaction is carried out under controlled conditions, often involving a solvent such as dichloromethane or tetrahydrofuran. The reaction mixture is stirred at room temperature or slightly elevated temperatures to facilitate the formation of the desired product.

    Purification: The crude product is purified using techniques such as column chromatography or recrystallization to obtain the pure compound.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The reaction conditions are optimized to ensure high yield and purity of the product. Advanced purification techniques, such as high-performance liquid chromatography (HPLC), may be employed to achieve the desired quality.

Chemical Reactions Analysis

Types of Reactions: (E)-3-methoxy-2-methyl-N-(phenylcarbamoyl)prop-2-enamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.

    Reduction: Reduction reactions can lead to the formation of reduced amide derivatives.

    Substitution: The methoxy and phenylcarbamoyl groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Substitution reactions may involve reagents like halogens (e.g., bromine, chlorine) or nucleophiles (e.g., amines, thiols).

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may produce amine derivatives.

Scientific Research Applications

(E)-3-methoxy-2-methyl-N-(phenylcarbamoyl)prop-2-enamide has several scientific research applications, including:

    Medicinal Chemistry: The compound is studied for its potential pharmacological properties, such as anti-inflammatory, analgesic, or anticancer activities.

    Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.

    Material Science: The compound is explored for its potential use in the development of novel materials with specific properties.

Mechanism of Action

The mechanism of action of (E)-3-methoxy-2-methyl-N-(phenylcarbamoyl)prop-2-enamide involves its interaction with specific molecular targets and pathways. For instance, in medicinal chemistry, the compound may bind to certain enzymes or receptors, modulating their activity and leading to therapeutic effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

(E)-3-methoxy-2-methyl-N-(phenylcarbamoyl)prop-2-enamide can be compared with other similar compounds, such as:

    This compound: This compound shares a similar structure but may have different substituents or functional groups.

    N-(phenylcarbamoyl)prop-2-enamide: Lacks the methoxy and methyl groups, leading to different chemical and physical properties.

    3-methoxy-2-methylprop-2-enamide: Lacks the phenylcarbamoyl group, resulting in distinct reactivity and applications.

Properties

CAS No.

61809-48-1

Molecular Formula

C12H14N2O3

Molecular Weight

234.25 g/mol

IUPAC Name

(E)-3-methoxy-2-methyl-N-(phenylcarbamoyl)prop-2-enamide

InChI

InChI=1S/C12H14N2O3/c1-9(8-17-2)11(15)14-12(16)13-10-6-4-3-5-7-10/h3-8H,1-2H3,(H2,13,14,15,16)/b9-8+

InChI Key

CDELPGVYHYUWEU-CMDGGOBGSA-N

Isomeric SMILES

C/C(=C\OC)/C(=O)NC(=O)NC1=CC=CC=C1

Canonical SMILES

CC(=COC)C(=O)NC(=O)NC1=CC=CC=C1

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.